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An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Piperidine-

Based Compounds

For researchers, scientists, and professionals entrenched in the intricate world of drug

development, the piperidine ring stands as a testament to the enduring power of a simple

chemical scaffold. This six-membered saturated heterocycle, a ubiquitous motif in nature's

pharmacopeia, has been artfully exploited by medicinal chemists for over a century to create a

vast and diverse arsenal of therapeutic agents. This guide navigates the historical currents of

piperidine's discovery, dissects the key synthetic strategies that have enabled its widespread

use, and illuminates its profound impact on modern medicine through a detailed exploration of

several landmark piperidine-containing drugs.

From Pepper's Pungency to a Pillar of
Pharmacology: A Historical Perspective
The story of piperidine begins not in a pristine laboratory, but in the humble peppercorn. In

1850, the Scottish chemist Thomas Anderson first isolated this foundational heterocycle

through the distillation of piperine, the alkaloid responsible for the characteristic pungency of

black pepper (Piper nigrum), with potassium hydroxide.[1] Independently, in 1852, the French

chemist Auguste Cahours also reported its isolation and bestowed upon it the name

"piperidine," a nod to its botanical origins from the Latin piper for pepper.[1][2]
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Initially, piperidine was a chemical curiosity, a simple nitrogen-containing ring. However, as the

field of organic chemistry blossomed in the late 19th and early 20th centuries, its potential as a

versatile building block became increasingly apparent.[1] The true ascent of piperidine to its

esteemed status as a "privileged scaffold" in medicinal chemistry began in the mid-20th

century.[1][3] This designation, coined by Evans et al. in 1988, refers to molecular frameworks

that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile

starting point for the development of novel therapeutics.[4][5] The piperidine ring, with its

conformational flexibility, inherent basicity, and ability to be readily functionalized, proved to be

an exemplary privileged scaffold, paving the way for the discovery of drugs that have

profoundly impacted human health.[1][3]

The Art and Science of Piperidine Synthesis: From
Bulk Production to Asymmetric Mastery
The utility of piperidine in drug discovery is intrinsically linked to the development of efficient

and versatile synthetic methodologies for its construction and elaboration.

Foundational Synthetic Strategies
Catalytic Hydrogenation of Pyridines: The most direct and industrially significant route to the

piperidine core is the catalytic hydrogenation of pyridine.[6] This process, typically employing

catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based

catalysts, involves the addition of three equivalents of hydrogen across the aromatic pyridine

ring to yield the saturated piperidine.[6][7]

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is

critical for achieving high yields and chemoselectivity. For instance, the addition of an acid,

such as acetic acid or hydrochloric acid, when using a Pd/C catalyst can enhance the rate of

hydrogenation.[6] This is because the acid protonates the pyridine nitrogen, making the ring

more electron-deficient and thus more susceptible to reduction.

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide

Objective: To synthesize piperidine from pyridine via catalytic hydrogenation.

Materials:
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Pyridine

Platinum(IV) oxide (Adams' catalyst)

Glacial acetic acid

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Ethyl acetate

Anhydrous sodium sulfate

Celite®

Procedure:

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine

(e.g., 1.0 g) in glacial acetic acid (e.g., 5-10 mL).

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

Hydrogenation:

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

Commence vigorous stirring and maintain the reaction at room temperature. Monitor the

reaction progress by observing the cessation of hydrogen uptake.

Work-up:

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the

reactor with an inert gas.

Dilute the reaction mixture with ethyl acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst.

Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in

the air. Quench the filter cake with water.

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution)

and separate the organic layer.

Extract the aqueous layer with additional ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude piperidine.

Purification: Purify the crude product by distillation or column chromatography as needed.

Dieckmann Condensation: For the synthesis of piperidones, which are valuable intermediates,

the Dieckmann condensation is a powerful intramolecular reaction.[5][8][9][10] This reaction

involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][8]

[9][10][11]

Mechanism of Action: The reaction proceeds via the formation of an enolate at one of the α-

carbons, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic

intermediate that subsequently eliminates an alkoxide to form the cyclic β-keto ester.[5][8][9]

[10] The driving force for this reaction is the formation of a stable, resonance-stabilized

enolate of the product upon deprotonation by the base.[11]
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Caption: Dieckmann Condensation Workflow for Piperidone Synthesis.

Modern Synthetic Marvels
Multicomponent Reactions (MCRs): In the quest for synthetic efficiency and molecular diversity,

multicomponent reactions have emerged as a powerful tool for the construction of complex

piperidine scaffolds.[12] These reactions, in which three or more starting materials are

combined in a single synthetic operation, offer significant advantages in terms of atom

economy, reduced waste, and operational simplicity.[12] For instance, the Hantzsch-like three-

component reaction of an aldehyde, a β-ketoester, and an amine can be adapted to synthesize

highly functionalized dihydropyridines, which can then be readily reduced to the corresponding

piperidines.[12]

Controlling Stereoselectivity: A key challenge in MCRs is controlling the stereochemistry of

the newly formed chiral centers.[12][13][14] The choice of catalyst, solvent, and reaction

temperature can significantly influence the diastereoselectivity of the reaction.[12][13] For

example, more rigid cyclic amines like piperidine often lead to higher diastereoselectivity in

the Ugi-type four-component reaction.[13]

The Piperidine Pantheon: Landmark Drugs and
Their Mechanisms of Action
The versatility of the piperidine scaffold is best illustrated by the vast array of blockbuster drugs

that incorporate this privileged structure. The following table highlights some of the most

prominent examples.
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Drug Class Drug Name Therapeutic Use

Antipsychotics Haloperidol
Schizophrenia, Tourette's

syndrome

Risperidone
Schizophrenia, Bipolar

disorder

Opioid Analgesics Fentanyl Severe pain management

Meperidine Moderate to severe pain

Antihistamines Fexofenadine Allergic rhinitis

Loratadine Allergic rhinitis

Alzheimer's Disease Donepezil Mild to moderate Alzheimer's

Osteoporosis Raloxifene
Prevention and treatment of

osteoporosis

Haloperidol: A First-Generation Antipsychotic
Discovered in 1958 by Paul Janssen, haloperidol was a groundbreaking development in the

treatment of psychosis.[15][16][17] Its synthesis marked the advent of the butyrophenone class

of antipsychotics.

Synthesis of Haloperidol: The classical synthesis involves the Friedel-Crafts acylation of

fluorobenzene with 4-chlorobutyryl chloride, followed by nucleophilic substitution with 4-(4-

chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of Haloperidol

Objective: To synthesize haloperidol from 4-chlorobenzoyl chloride and 4-(4-chlorophenyl)-4-

hydroxypiperidine.

Materials:

4-chlorobenzoyl chloride

4-(4-chlorophenyl)-4-hydroxypiperidine
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Aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Sodium carbonate

Potassium iodide

Isopropanol

Procedure:

Friedel-Crafts Acylation:

In a reaction vessel, dissolve 4-chlorobenzoyl chloride in dichloromethane.

Cool the solution in an ice bath and slowly add aluminum chloride.

To this mixture, add a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in

dichloromethane dropwise, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours.

Work-up and Cyclization:

Pour the reaction mixture into ice-water and separate the organic layer.

Wash the organic layer with water and saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Final Alkylation:

Dissolve the resulting intermediate in a suitable solvent such as isopropanol.

Add sodium carbonate and a catalytic amount of potassium iodide.
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Heat the mixture to reflux and stir for several hours.

Isolation and Purification:

Cool the reaction mixture to room temperature to allow the product to crystallize.

Collect the solid by filtration, wash with cold isopropanol, and dry to afford haloperidol.

Recrystallize from a suitable solvent if necessary.

Mechanism of Action: Haloperidol exerts its antipsychotic effects primarily by acting as a potent

antagonist of dopamine D2 receptors in the mesolimbic pathway of the brain.[16][18][19][20] By

blocking these receptors, haloperidol reduces the excessive dopaminergic activity that is

thought to underlie the positive symptoms of schizophrenia, such as hallucinations and

delusions.[16][18][19][20]
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Caption: Haloperidol's Antagonism of the Dopamine D2 Receptor.

Risperidone: An Atypical Antipsychotic
Risperidone, introduced in the 1990s, is an atypical antipsychotic with a broader receptor

binding profile than haloperidol.

Synthesis of Risperidone: A common synthetic route involves the N-alkylation of 6-fluoro-3-(4-

piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one.[6][21][22][23][24]
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Experimental Protocol: Synthesis of Risperidone

Objective: To synthesize risperidone by N-alkylation.

Materials:

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Sodium carbonate

Potassium iodide (catalyst)

Isopropanol or Acetonitrile

Procedure:

Reaction Setup: In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one,

sodium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as

isopropanol or acetonitrile.[22]

Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for several hours

(e.g., 4-5 hours), monitoring the reaction by thin-layer chromatography.[24]

Work-up and Isolation:

Cool the reaction mixture to room temperature.

If using isopropanol, the product may precipitate upon cooling. Collect the solid by

filtration.

If using acetonitrile, the solvent can be removed under reduced pressure, and the residue

can be partitioned between water and an organic solvent like dichloromethane. The

organic layer is then dried and concentrated.
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Purification: The crude risperidone can be purified by recrystallization from a suitable solvent

system, such as a mixture of DMF and isopropanol, to yield the pure product.[22]

Mechanism of Action: Risperidone is a potent antagonist at both dopamine D2 and serotonin 5-

HT2A receptors.[7][25][26][27][28] Its antagonism of 5-HT2A receptors is thought to contribute

to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of

extrapyramidal side effects compared to typical antipsychotics.[7][25][26][27][28]
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Caption: Dual Antagonism of Risperidone at D2 and 5-HT2A Receptors.

Fentanyl: A Potent Synthetic Opioid
First synthesized by Paul Janssen in 1960, fentanyl is a powerful synthetic opioid analgesic.[2]

[29][30][31]

The Janssen Synthesis of Fentanyl: The original synthesis begins with the reaction of N-

phenethyl-4-piperidone with aniline to form an imine, which is then reduced. The resulting

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 20 Tech Support

https://patents.google.com/patent/US6750341B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770520/
https://www.researchgate.net/figure/Risperidone-acts-as-an-antagonist-at-5-HT-2A-receptors-A-Representative_fig1_304993653
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892557/
https://www.researchgate.net/publication/377792317_Risperidone_Decreases_Expression_of_Serotonin_Receptor-2A_5-HT2A_and_Serotonin_Transporter_SERT_but_Not_Dopamine_Receptors_and_Dopamine_Transporter_DAT_in_PBMCs_from_Patients_with_Schizophrenia
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770520/
https://www.researchgate.net/figure/Risperidone-acts-as-an-antagonist-at-5-HT-2A-receptors-A-Representative_fig1_304993653
https://pmc.ncbi.nlm.nih.gov/articles/PMC5543701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892557/
https://www.researchgate.net/publication/377792317_Risperidone_Decreases_Expression_of_Serotonin_Receptor-2A_5-HT2A_and_Serotonin_Transporter_SERT_but_Not_Dopamine_Receptors_and_Dopamine_Transporter_DAT_in_PBMCs_from_Patients_with_Schizophrenia
https://www.benchchem.com/product/b1602255?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/32096991/
https://pubs.acs.org/doi/abs/10.1021/acs.jcim.9b01073
https://www.droracle.ai/articles/165609/what-is-raloxifene-selective-estrogen-receptor-modulator
https://pmc.ncbi.nlm.nih.gov/articles/PMC2687107/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amine is acylated with propionyl chloride, and a final N-alkylation step yields fentanyl.[4][32][33]

[34]

Experimental Protocol: Janssen Synthesis of Fentanyl (Conceptual)

Objective: To outline the key steps in the Janssen synthesis of fentanyl.

Materials:

N-phenethyl-4-piperidone (NPP)

Aniline

Sodium borohydride (or other suitable reducing agent)

Propionyl chloride

A suitable base (e.g., pyridine or triethylamine)

Phenethyl bromide

Procedure:

Reductive Amination:

React N-phenethyl-4-piperidone with aniline in the presence of a reducing agent like

sodium borohydride to form 4-anilino-N-phenethylpiperidine (ANPP).

Acylation:

Acylate the secondary amine of ANPP with propionyl chloride in the presence of a base to

form N-(1-phenethyl-4-piperidyl)-N-phenylpropanamide (fentanyl).

Alternative Final Step (from norfentanyl):

If starting from norfentanyl (the product of debenzylation of benzylfentanyl), react it with

phenethyl bromide to introduce the N-phenethyl group and yield fentanyl.[32]
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Mechanism of Action: Fentanyl is a potent agonist of the μ-opioid receptor.[29] Binding of

fentanyl to these G-protein coupled receptors in the central nervous system leads to the

inhibition of adenylyl cyclase, resulting in hyperpolarization of neurons and reduced neuronal

excitability, which manifests as profound analgesia.

Donepezil: An Acetylcholinesterase Inhibitor for
Alzheimer's Disease
Donepezil is a piperidine derivative used for the palliative treatment of Alzheimer's disease.[3]

[35][36]

Synthesis of Donepezil: A common synthetic approach involves the aldol condensation of 5,6-

dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting

enone.[17][36][37][38][39]

Experimental Protocol: Synthesis of Donepezil

Objective: To synthesize donepezil via aldol condensation and reduction.

Materials:

5,6-dimethoxy-1-indanone

1-benzyl-4-formylpiperidine

A strong base (e.g., sodium hydroxide or lithium diisopropylamide)

A suitable reducing agent (e.g., catalytic hydrogenation with Pd/C)

Methanol or other suitable solvent

Procedure:

Aldol Condensation:

In a reaction vessel, dissolve 5,6-dimethoxy-1-indanone in a suitable solvent like

methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 20 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jcim.9b01073
https://www.goodrx.com/donepezil/mechanism-of-action
https://www.ncbi.nlm.nih.gov/books/NBK513257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867475/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.936240/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867475/
https://pubmed.ncbi.nlm.nih.gov/11800172/
https://scispace.com/pdf/industrially-scalable-synthesis-of-anti-alzheimer-drug-27cq0czx33.pdf
https://patents.google.com/patent/CN1733728A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a solution of the base (e.g., NaOH) followed by 1-benzyl-4-formylpiperidine.[38]

Stir the reaction at room temperature for several hours until the condensation is complete,

resulting in the formation of an α,β-unsaturated ketone.

Reduction:

The resulting enone can be reduced to the corresponding alkane via catalytic

hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

Isolation and Purification:

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under

reduced pressure.

The crude product is then purified, often by conversion to its hydrochloride salt and

recrystallization, to yield pure donepezil hydrochloride.

Mechanism of Action: Donepezil is a reversible, non-competitive inhibitor of

acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the

neurotransmitter acetylcholine.[2][3][23][29][35][36][40] By inhibiting AChE, donepezil increases

the concentration and duration of action of acetylcholine in the synaptic cleft, thereby

enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[2][3][23]

[29][35][36][40]
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Caption: Mechanism of Action of Donepezil as an Acetylcholinesterase Inhibitor.

Raloxifene: A Selective Estrogen Receptor Modulator
(SERM)
Raloxifene is a piperidine-containing compound used for the prevention and treatment of

osteoporosis in postmenopausal women.[1][30][31][37][41]

Synthesis of Raloxifene: A key step in the synthesis of raloxifene is the Friedel-Crafts acylation

of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with 4-[2-(piperidin-1-yl)ethoxy]benzoyl

chloride, followed by demethylation.[15][42][43][44]

Experimental Protocol: Synthesis of Raloxifene

Objective: To synthesize raloxifene via Friedel-Crafts acylation and demethylation.

Materials:

6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
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4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride

Aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Decanethiol (or other demethylating agent)

Methanol

Hydrochloric acid

Procedure:

Friedel-Crafts Acylation:

In a reaction vessel, suspend 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and

aluminum chloride in dichloromethane at low temperature (0-10°C).

Add a solution of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride in

dichloromethane dropwise.

Allow the reaction to warm to room temperature and stir for several hours.

Demethylation:

To the reaction mixture, add a demethylating agent such as decanethiol and continue

stirring.

Work-up and Isolation:

Quench the reaction by carefully adding a mixture of methanol, ice, and concentrated

hydrochloric acid.

Separate the organic layer, wash, dry, and concentrate to obtain the crude product.

Purification:
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The crude raloxifene is typically converted to its hydrochloride salt and purified by

recrystallization from a suitable solvent like moisturized methanol.[44]

Mechanism of Action: Raloxifene is a selective estrogen receptor modulator (SERM).[1][30][31]

[37][41] It exhibits tissue-specific estrogen agonist and antagonist effects.[1][30][31][37][41] In

bone tissue, it acts as an estrogen agonist, mimicking the bone-protective effects of estrogen

and reducing bone resorption.[1][30][31][37][41] In breast and uterine tissue, it acts as an

estrogen antagonist, blocking the proliferative effects of estrogen.[1][30][31][37][41] This dual

activity is mediated by its differential effects on the conformation of the estrogen receptor,

which in turn influences the recruitment of co-activator and co-repressor proteins in a tissue-

specific manner.[37]
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Caption: Tissue-Selective Mechanism of Action of Raloxifene.
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Conclusion: The Enduring Legacy and Future
Horizons of the Piperidine Scaffold
From its humble origins in the peppercorn to its current status as a cornerstone of medicinal

chemistry, the journey of the piperidine nucleus is a compelling narrative of scientific discovery

and innovation. Its inherent structural and physicochemical properties have made it a

remarkably versatile and "privileged" scaffold, enabling the development of a multitude of life-

changing medications. The continued evolution of synthetic methodologies, from classical

condensations to sophisticated multicomponent and asymmetric strategies, ensures that the

piperidine ring will remain a central and indispensable tool in the hands of drug discovery

scientists for the foreseeable future. As our understanding of disease biology deepens, the

creative functionalization of this timeless heterocycle will undoubtedly lead to the next

generation of piperidine-based therapeutics, further solidifying its legacy as a true giant in the

world of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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